molecular formula C17H19N3O6 B1197455 Varenicline tartrate

Varenicline tartrate

カタログ番号: B1197455
分子量: 361.3 g/mol
InChIキー: TWYFGYXQSYOKLK-WUUYCOTASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Varenicline tartrate is a medication primarily used for smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with quitting smoking by stimulating these receptors at a lower level than nicotine, while simultaneously blocking nicotine from binding to them .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of varenicline tartrate involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of a substituted pyridine derivative, followed by further functional group modifications to introduce the necessary pharmacophore . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography . The final product is obtained as a crystalline solid, which is then formulated into tablets or other dosage forms.

化学反応の分析

Types of Reactions

Varenicline tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of varenicline, which can be further analyzed for their pharmacological properties .

科学的研究の応用

Smoking Cessation

Clinical Efficacy
Varenicline tartrate has been extensively studied for smoking cessation. A pivotal study demonstrated that it significantly increases the likelihood of quitting smoking compared to placebo and other therapies. In a randomized trial involving 1,025 participants, 48% of those using varenicline were abstinent at 12 weeks compared to 17% in the placebo group . Moreover, long-term studies have shown that varenicline maintains its efficacy over extended periods; one study reported a continuous abstinence rate of 29.2% at 104 weeks for those receiving varenicline plus counseling versus 18.8% for counseling alone .

Mechanism of Action
Varenicline acts by stimulating dopamine release in the brain, thereby reducing withdrawal symptoms and cravings associated with nicotine cessation. It mimics nicotine’s effects on the brain's reward system while also blocking nicotine from attaching to its receptors, thus reducing the pleasurable effects of smoking .

Treatment of Alcohol Use Disorder

Recent studies have explored the potential of this compound in treating alcohol use disorder (AUD). A double-blind, placebo-controlled trial found that participants receiving varenicline showed a significant reduction in heavy drinking days and overall alcohol consumption compared to those on placebo . The results indicated that varenicline could be an effective adjunctive treatment for individuals struggling with both nicotine and alcohol dependence.

Emerging Therapeutic Applications

Persistent Genital Arousal Disorder
An intriguing case study reported symptomatic improvement in a woman with persistent genital arousal disorder following the administration of varenicline for smoking cessation. This suggests potential off-label applications of varenicline in addressing sexual dysfunctions .

Combination Therapies
Research has also investigated the efficacy of combining varenicline with nicotine patches for smokers who are heavy drinkers. This combination was found to improve cessation outcomes and reduce relapse rates compared to placebo treatments .

Data Summary

The following table summarizes key findings from notable studies on the applications of this compound:

Study FocusPopulation SizeInterventionKey Findings
Smoking Cessation1,025Varenicline vs. Placebo48% abstinence at 12 weeks vs. 17% (P < 0.001)
Long-term Efficacy392Varenicline + CounselingContinuous abstinence: 29.2% vs. 18.8% at 104 weeks (P = 0.02)
Alcohol Use Disorder200Varenicline vs. PlaceboSignificant reduction in heavy drinking days (P < 0.05)
Combination TherapyVariesVarenicline + Nicotine PatchImproved outcomes in smoking cessation among heavy drinkers (P = 0.047)
Persistent Genital Arousal Disorder1VareniclineSymptomatic improvement reported

作用機序

Varenicline tartrate exerts its effects by binding to nicotinic acetylcholine receptors in the brain. As a partial agonist, it stimulates these receptors at a lower level than nicotine, reducing cravings and withdrawal symptoms. It also blocks nicotine from binding to these receptors, preventing the reinforcing effects of smoking . The primary molecular targets are the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors, with full agonism at α7 receptors .

類似化合物との比較

Similar Compounds

    Bupropion: Another smoking cessation aid, but it works by inhibiting the reuptake of dopamine and norepinephrine.

    Nicotine Replacement Therapies: These include nicotine patches, gums, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms.

Uniqueness

Varenicline tartrate is unique in its dual action as a partial agonist and antagonist at nicotinic receptors. This dual action helps reduce cravings and withdrawal symptoms more effectively than other treatments . Additionally, its high selectivity for the α4β2 subtype of nicotinic receptors contributes to its efficacy and safety profile .

特性

分子式

C17H19N3O6

分子量

361.3 g/mol

IUPAC名

(2S,3S)-2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1

InChIキー

TWYFGYXQSYOKLK-WUUYCOTASA-N

異性体SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

正規SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

ピクトグラム

Irritant; Environmental Hazard

同義語

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine
Champix
Chantix
varenicline
varenicline tartrate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varenicline tartrate
Reactant of Route 2
Varenicline tartrate
Reactant of Route 3
Varenicline tartrate
Reactant of Route 4
Varenicline tartrate
Reactant of Route 5
Varenicline tartrate
Reactant of Route 6
Varenicline tartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。